![molecular formula C22H26N4O3 B2553340 1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-68-3](/img/structure/B2553340.png)
1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the purine ring might undergo reactions similar to those of other purines, such as deamination or ring-opening reactions. The oxazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Wissenschaftliche Forschungsanwendungen
Immunotherapeutic Applications
Research has shown the potential of certain purine analogs as immunotherapeutic agents. For instance, novel analogues synthesized within the thiazolo[4,5-d]pyrimidine ring system, aiming to explore the immunomodulatory effects of inserting a sulfur atom in place of nitrogen at position 7 of the purine ring, demonstrated significant immunoactivity. These compounds were evaluated for their ability to potentiate various murine immune functions, showing promising results in enhancing natural killer cell cytotoxicity and providing protection against Semliki Forest virus in mice, suggesting their potential as immunotherapeutic agents (Nagahara et al., 1990).
Antiviral Activity
Purine analogs have also been synthesized and evaluated for their antiviral activities. Studies involving the synthesis of sugar-modified nucleoside derivatives and their evaluation against the Semliki Forest virus highlighted similar activities to known compounds, indicating the potential of these analogs in antiviral applications (Kini et al., 1991).
Adenosine Receptor Ligands and Anticonvulsants
The synthesis of oxazolo[2,3-f]purinediones and their evaluation as adenosine receptor ligands showcased affinity at low micromolar concentrations, particularly towards the adenosine A(2A) receptor, with certain compounds displaying significant selectivity and activity as anticonvulsants in preclinical models. This indicates their potential use in neurological disorders or as a basis for developing new therapeutic agents (Drabczyńska et al., 2004).
Anticancer, Anti-HIV, and Antimicrobial Activities
Further research into triazolo[4,3-e]purine derivatives highlighted their in vitro anticancer, anti-HIV, and antimicrobial properties, with some compounds showing considerable activity against specific cancer cell lines, moderate anti-HIV activity, and significant antimicrobial effects. These findings suggest the diverse therapeutic potential of purine analogs in treating various diseases (Ashour et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-octyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-4-5-6-7-11-14-25-20(27)18-19(24(2)22(25)28)23-21-26(18)15-17(29-21)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJTJMKVIKHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

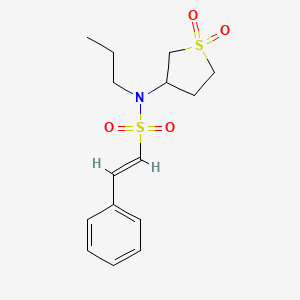
![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)
![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)
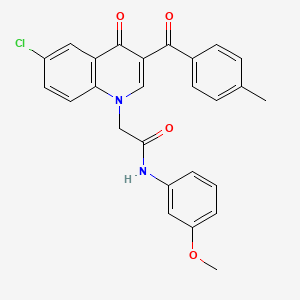
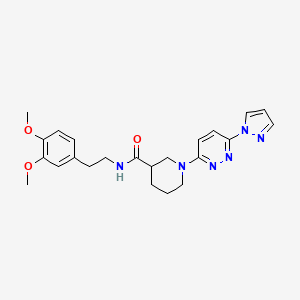
![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)

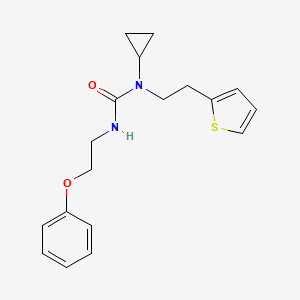
![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
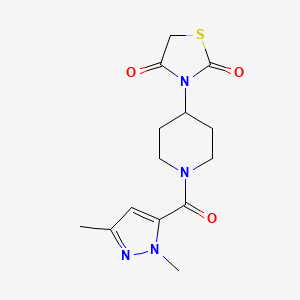
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)